molecular formula C14H17N5O3S B6772644 N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B6772644
M. Wt: 335.38 g/mol
InChI Key: ILGHDLXLMYZHRZ-UHFFFAOYSA-N
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Description

N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide is a complex organic compound that features a unique combination of triazole, thiazinane, and carboxamide functional groups

Properties

IUPAC Name

N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c20-14(18-6-8-23(21,22)9-7-18)15-13-11-19(17-16-13)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGHDLXLMYZHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)NC2=CN(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the 1-benzyl-1,2,3-triazole moiety through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a suitable ligand to stabilize the copper species .

This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide or a thioester, under acidic or basic conditions .

Finally, the carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and an amine source. The reaction conditions for this step can vary, but common reagents include carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for the subsequent cyclization and amidation steps .

Scientific Research Applications

N-(1-benzyltriazol-4-yl)-1,1-dioxo-1,4-thiazinane-4-carboxamide has several scientific research applications:

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